Phenol-amido-C1-PEG3-N3

PROTAC ERα Degradation PEG Linker Optimization

Phenol-amido-C1-PEG3-N3 (PROTAC Linker 21, CAS 1096439-18-7, C14H20N4O5, MW 324.33) is a heterobifunctional, monodisperse polyethylene glycol (PEG)-based linker designed for precision bioconjugation and targeted protein degradation. Its modular architecture integrates a terminal azide group (N3) for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, a PEG3 spacer for enhanced aqueous solubility and reduced immunogenicity, and a phenolic group (4-hydroxyphenyl) for stable amide bond formation.

Molecular Formula C14H20N4O5
Molecular Weight 324.33 g/mol
Cat. No. B11825480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol-amido-C1-PEG3-N3
Molecular FormulaC14H20N4O5
Molecular Weight324.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)COCCOCCOCCN=[N+]=[N-])O
InChIInChI=1S/C14H20N4O5/c15-18-16-5-6-21-7-8-22-9-10-23-11-14(20)17-12-1-3-13(19)4-2-12/h1-4,19H,5-11H2,(H,17,20)
InChIKeyUIVPCIQDQHNCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol-amido-C1-PEG3-N3 for PROTAC and Bioconjugation: A Heterobifunctional Linker with Azide Click Chemistry and Phenolic Conjugation Handle


Phenol-amido-C1-PEG3-N3 (PROTAC Linker 21, CAS 1096439-18-7, C14H20N4O5, MW 324.33) is a heterobifunctional, monodisperse polyethylene glycol (PEG)-based linker designed for precision bioconjugation and targeted protein degradation . Its modular architecture integrates a terminal azide group (N3) for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, a PEG3 spacer for enhanced aqueous solubility and reduced immunogenicity, and a phenolic group (4-hydroxyphenyl) for stable amide bond formation . This unique combination enables its use in PROTAC (Proteolysis Targeting Chimera) synthesis and ADC development.

Why Linker Choice Determines PROTAC Efficacy and ADC Stability: The Case Against Generic PEG-Azide Substitution


Generic substitution of PEG-based linkers in PROTACs or ADCs without considering precise spacer length, terminal functional groups, and hydrolytic stability can lead to significant loss of bioactivity, suboptimal ternary complex formation, or premature payload release. Studies reveal that PEG linker length critically governs target protein degradation efficiency, with PEG3 often outperforming PEG2 and PEG4 in specific contexts [1]. Additionally, the choice of conjugation handle (e.g., phenol vs. amine) impacts coupling efficiency and downstream product stability. Phenol-amido-C1-PEG3-N3 addresses these critical parameters through a specific combination of a PEG3 spacer, a stable amide bond, and a phenolic handle, which directly influences the physicochemical properties and biological outcomes of the resulting conjugates .

Quantitative Evidence for Phenol-amido-C1-PEG3-N3: Differentiating Performance Data Against PEG2 and PEG4 Linkers


PEG3 Linker Length Optimizes ERα Degradation Efficacy Compared to PEG2 and PEG4

In a direct head-to-head comparison within an ERα-targeting PROTAC series, the PEG3 linker variant (LCL-ER(dec)) demonstrated superior degradation activity relative to the PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) analogs. This is a critical differentiation for researchers selecting a linker for PROTAC design [1].

PROTAC ERα Degradation PEG Linker Optimization

PEG3 Spacer Provides Optimal Solubility and Flexibility Balance Over Shorter PEG2

The incorporation of a PEG3 spacer in Phenol-amido-C1-PEG3-N3 enhances aqueous solubility and reduces non-specific interactions compared to shorter alkyl or PEG2 linkers, while maintaining sufficient molecular flexibility for efficient ternary complex formation in PROTAC applications . This is a class-level inference from the well-documented properties of PEG linkers.

Bioconjugation PEG Linker Solubility

Amide Bond Stability Outperforms Ester-Based Linkers in Biologically Relevant Conditions

The amido group in Phenol-amido-C1-PEG3-N3 forms a stable amide bond with carboxyl-containing molecules, providing superior hydrolytic stability compared to ester-based linkers, which are prone to premature cleavage in physiological conditions . This is a class-level inference based on the inherent stability of amide bonds versus esters.

Linker Stability Bioconjugation Amide Bond

Optimal Use Cases for Phenol-amido-C1-PEG3-N3 Based on Comparative Performance Data


PROTAC Development Requiring Optimized Linker Length for Maximal Degradation

Researchers designing PROTACs for novel targets, especially where linker length optimization is critical, should prioritize Phenol-amido-C1-PEG3-N3. Evidence indicates that PEG3 linkers can yield superior degradation activity compared to PEG2 or PEG4 variants, making this compound a strategic choice for achieving maximal efficacy [1].

ADC Linker for Stable Payload Conjugation and Controlled Release

In Antibody-Drug Conjugate (ADC) development, where stable attachment of the cytotoxic payload to the antibody is paramount, Phenol-amido-C1-PEG3-N3 offers a robust solution. The amide bond provides superior hydrolytic stability, minimizing premature payload release in circulation, while the PEG3 spacer improves solubility and reduces aggregation . This ensures a more homogeneous and stable ADC product.

Precision Bioconjugation via Strain-Promoted Click Chemistry (SPAAC)

For applications requiring copper-free click chemistry, such as live cell labeling or in vivo imaging, Phenol-amido-C1-PEG3-N3 is an ideal reagent. Its azide group readily reacts with DBCO- or BCN-modified molecules via SPAAC, enabling rapid and bioorthogonal conjugation under mild conditions . This avoids the cytotoxicity associated with copper catalysts.

Synthesis of Heterobifunctional Probes for Chemical Biology

The orthogonal functional groups (phenol for amide coupling and azide for click chemistry) make Phenol-amido-C1-PEG3-N3 an invaluable building block for constructing complex heterobifunctional probes. This allows for sequential, highly controlled conjugation of diverse biomolecules (e.g., fluorophores, affinity tags, or targeting ligands) to create sophisticated tools for target engagement and cellular imaging studies.

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